molecular formula C12H9BrO5S B2733276 5-{[(4-bromophenyl)sulfonyl]methyl}-2-furoic acid CAS No. 897776-09-9

5-{[(4-bromophenyl)sulfonyl]methyl}-2-furoic acid

Cat. No.: B2733276
CAS No.: 897776-09-9
M. Wt: 345.16
InChI Key: FPDXNOQMUBINIO-UHFFFAOYSA-N
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Description

5-{[(4-bromophenyl)sulfonyl]methyl}-2-furoic acid: is an organic compound that features a furan ring substituted with a sulfonylmethyl group and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-bromophenyl)sulfonyl]methyl}-2-furoic acid typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonylmethyl group: This step involves the reaction of the furan ring with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Bromination: The final step involves the bromination of the phenyl ring using a brominating agent like bromine or N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or sulfoxide.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Sulfide or sulfoxide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-{[(4-bromophenyl)sulfonyl]methyl}-2-furoic acid: has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-{[(4-bromophenyl)sulfonyl]methyl}-2-furoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromophenyl group can enhance the compound’s binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromophenyl methyl sulfone
  • 4-bromothioanisole
  • 4-bromoanisole
  • 4-bromobenzyl bromide

Uniqueness

5-{[(4-bromophenyl)sulfonyl]methyl}-2-furoic acid: is unique due to the presence of both a furan ring and a sulfonylmethyl group, which confer distinct chemical properties and reactivity. This combination is not commonly found in other similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[(4-bromophenyl)sulfonylmethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO5S/c13-8-1-4-10(5-2-8)19(16,17)7-9-3-6-11(18-9)12(14)15/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDXNOQMUBINIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC2=CC=C(O2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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